1,7-Dinitroanthraquinone

描述

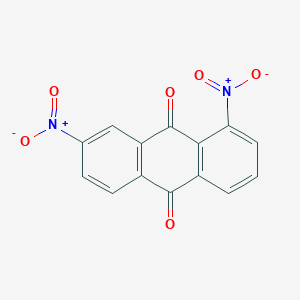

Structure

3D Structure

属性

CAS 编号 |

1604-43-9 |

|---|---|

分子式 |

C14H6N2O6 |

分子量 |

298.21 g/mol |

IUPAC 名称 |

1,7-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6N2O6/c17-13-8-5-4-7(15(19)20)6-10(8)14(18)12-9(13)2-1-3-11(12)16(21)22/h1-6H |

InChI 键 |

FAVDZWIRBSMLOV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |

其他CAS编号 |

1604-43-9 |

产品来源 |

United States |

Synthetic Methodologies for Dinitroanthraquinones: Formation and Regioselectivity of 1,7 Dinitroanthraquinone

Electrophilic Nitration of Anthraquinone (B42736)

The primary method for producing dinitroanthraquinones is through the electrophilic nitration of anthraquinone. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Mechanistic Pathways of Dinitration

The dinitration of anthraquinone proceeds via electrophilic aromatic substitution. The first nitration of anthraquinone yields a mixture of 1-nitroanthraquinone (B1630840) and 2-nitroanthraquinone. The deactivating nature of the carbonyl groups on the anthraquinone ring directs the initial nitration primarily to the alpha (α) positions (1, 4, 5, 8) and to a lesser extent to the beta (β) positions (2, 3, 6, 7).

Subsequent nitration of the mononitroanthraquinone intermediates leads to the formation of various dinitroanthraquinone isomers. The initial nitro group is strongly deactivating and meta-directing. Therefore, the second nitro group will add to a different ring. For instance, nitration of 1-nitroanthraquinone will predominantly yield 1,5- and 1,8-dinitroanthraquinones. The formation of 1,7-dinitroanthraquinone occurs, but typically in smaller quantities compared to the 1,5- and 1,8-isomers. googleapis.com

Influence of Reaction Parameters on Isomer Distribution (e.g., Temperature, Acidic Media, Solvent Systems)

The distribution of dinitroanthraquinone isomers is highly sensitive to the reaction conditions. Key parameters that influence the regioselectivity of the nitration include:

Temperature: Temperature plays a crucial role in determining the isomer ratio. Nitration at lower temperatures, for instance, between -20°C and 15°C, can favor the formation of 1,5- and 1,8-dinitroanthraquinone (B85473) isomers while minimizing byproducts like 1,6- and this compound. patsnap.com Conversely, raising the temperature can alter the isomer distribution. google.com For example, nitration at 50–54°C in a solvent like chlorodinitrobenzene can yield approximately 42% 1,5-dinitroanthraquinone (B1294578) and 33% 1,8-dinitroanthraquinone.

Acidic Media: The composition of the mixed acid (nitric acid and sulfuric acid) is a critical factor. The concentration of oleum (B3057394) (fuming sulfuric acid) can enhance regioselectivity towards 1,5- and 1,8-substitution. The ratio of nitric acid to anthraquinone also affects the extent of dinitration.

Solvent Systems: The choice of solvent can significantly influence the isomer distribution. Solvents like chlorodinitrobenzene are used to improve the selectivity towards certain isomers. Other solvents, such as sulfolane (B150427) and 1-chloronaphthalene, are primarily used in the purification process due to their temperature-dependent solubility profiles for different isomers.

A study detailing the product distribution from the dinitration of anthraquinone under specific conditions is presented in the table below. patsnap.com

| Compound | Percentage (%) |

| 1,8-Dinitroanthraquinone | 38.51 |

| 1,5-Dinitroanthraquinone | 44.38 |

| 1-Nitroanthraquinone | 2.58 |

| This compound | 5.92 |

| 1,6-Dinitroanthraquinone (B156334) | 6.44 |

| 2,7-Dinitroanthraquinone | 1.27 |

| Unreacted anthraquinone | 0.80 |

In another experiment under slightly different conditions, the yield of this compound was found to be 6.37%. patsnap.com

| Compound | Percentage (%) |

| 1,8-Dinitroanthraquinone | 39.44 |

| 1,5-Dinitroanthraquinone | 44.86 |

| 1-Nitroanthraquinone | 1.85 |

| This compound | 6.37 |

| 1,6-Dinitroanthraquinone | 6.62 |

| 2,7-Dinitroanthraquinone | 0.52 |

Formation of this compound as a Key Byproduct/Isomer

In the direct nitration of anthraquinone, this compound is consistently formed as a minor isomer alongside the major products, 1,5- and 1,8-dinitroanthraquinone. googleapis.com Its formation is a consequence of the complex electrophilic substitution patterns on the deactivated anthraquinone ring system. While not the primary target of most industrial syntheses, its presence necessitates purification steps to isolate the desired isomers. Research indicates that the mixture of dinitroanthraquinone isomers can contain around 15% of mixed 1,6- and 1,7-dinitroanthraquinones. googleapis.com

Controlled Synthesis Approaches for Dinitroanthraquinones

Efforts to control the synthesis of specific dinitroanthraquinone isomers often involve careful manipulation of reaction parameters. For instance, to maximize the yield of the commercially important 1,5- and 1,8-isomers, the nitration is often carried out at controlled, low temperatures. patsnap.com The use of specific solvent systems can also enhance the selectivity of the reaction. While these methods are generally aimed at maximizing the yield of the 1,5- and 1,8-isomers, they indirectly affect the yield of byproducts like this compound.

Strategies for Minimizing Undesired Isomer Formation

The primary strategy for minimizing the formation of undesired isomers, including this compound, is the strict control of reaction conditions. This includes maintaining optimal temperature profiles and using appropriate acid concentrations and solvent systems. For example, maintaining low temperatures during the addition of the nitrating agent has been shown to minimize the formation of 1,6- and this compound.

Following the synthesis, various purification techniques are employed to separate the desired isomers from the mixture. Fractional crystallization is a common method, leveraging the different solubilities of the isomers in solvents like nitrobenzene (B124822), cyclohexane, or acetonitrile. For instance, 1,5-dinitroanthraquinone is less soluble than the 1,8-isomer in certain solvents, allowing for its separation. These purification steps are essential for obtaining high-purity dinitroanthraquinone isomers for subsequent use in the manufacturing of dyes and other chemicals.

Advanced Separation and Purification Techniques for 1,7 Dinitroanthraquinone

Principles of Isomer Separation in Dinitroanthraquinone Mixtures

The separation of dinitroanthraquinone isomers, including 1,7-dinitroanthraquinone, is fundamentally based on the differences in their physicochemical properties. These properties are dictated by the substitution pattern of the nitro groups on the anthraquinone (B42736) core. Key principles that underpin the separation of these isomers include:

Differential Solubility: Isomers of dinitroanthraquinone exhibit varying solubilities in different organic solvents. This is often the primary principle exploited in separation techniques like fractional crystallization and solvent extraction. For instance, the solubility differences between 1,5-, 1,6-, 1,7-, and 1,8-dinitroanthraquinone (B85473) in solvents like nitrobenzene (B124822) are significant enough to allow for their selective isolation. google.com

Melting Point and Crystal Structure: The distinct melting points and crystal lattice energies of the isomers can be leveraged during separation. Techniques involving controlled cooling and precipitation rely on the fact that one isomer will crystallize out of a solution before others as the temperature changes.

Adsorption Affinity: In chromatographic methods, the separation is based on the differential adsorption of isomers onto a stationary phase. The polarity and steric factors of the isomers influence their interaction with the adsorbent material, leading to different retention times.

Molecular Size and Shape: While less commonly used for isomer separation of this nature, techniques that differentiate based on molecular size and shape could theoretically be applied.

The dinitration of anthraquinone typically yields a mixture of isomers, with the relative amounts of 1,5-, 1,8-, 1,6-, and this compound depending on the reaction conditions. ncsu.edu The separation of the desired 1,7-isomer from this complex mixture is a challenging but essential process.

Crystallization-Based Methodologies

Crystallization remains a cornerstone for the purification of this compound on an industrial scale, primarily due to its cost-effectiveness and scalability.

Fractional crystallization exploits the differences in solubility of the dinitroanthraquinone isomers in a specific solvent at various temperatures. Nitrobenzene has been identified as a particularly effective solvent for the separation of 1,6- and this compound. google.com

A process for isolating this compound involves extracting a crude mixture of 1,6- and this compound with nitrobenzene at an elevated temperature (e.g., 90-110°C). google.com The 1,7-isomer, being less soluble, remains largely undissolved and can be isolated by filtration at the same temperature. The more soluble 1,6-isomer remains in the nitrobenzene extract and can be subsequently precipitated by cooling the filtrate. google.com This method can achieve a purity of over 90% for both isomers. google.com

The effectiveness of this separation is surprising, as one might expect co-precipitation of the isomers. However, it has been found that 1,6-dinitroanthraquinone (B156334) can be selectively precipitated from a solution that is supersaturated with the 1,7-isomer. google.com The efficiency of the extraction and subsequent crystallization is influenced by the particle size of the crude mixture and the thoroughness of mixing. google.com

| Parameter | Value/Condition | Outcome | Reference |

| Solvent | Nitrobenzene | Effective for separating 1,6- and 1,7-isomers | google.com |

| Extraction Temperature | 90-110°C | 1,7-isomer remains undissolved | google.com |

| 1,6-Isomer Precipitation | Cooling of filtrate to 50-65°C | Selective precipitation of 1,6-isomer | google.com |

| Purity Achieved | >90% for both isomers | High-purity isomers obtained | google.com |

Selective precipitation, often coupled with controlled cooling profiles, is a refinement of fractional crystallization. By carefully controlling the rate of cooling of a saturated solution, the crystallization of the desired isomer can be induced while keeping impurities in the solution.

In the context of separating dinitroanthraquinone isomers, after the nitration of anthraquinone in a mixed acid medium (sulfuric and nitric acid), the resulting slurry can be subjected to a heating and cooling cycle to increase the crystal size of the 1,5-dinitroanthraquinone (B1294578), which facilitates its separation. google.com While this example focuses on the 1,5-isomer, the principle of controlled cooling to selectively precipitate a less soluble isomer is broadly applicable. The separation of 1,5-dinitroanthraquinone from other isomers is achieved by treating the isomer mixture with a specific composition of sulfuric and nitric acid at a controlled temperature, causing the 1,5-isomer to crystallize out. google.com

For the separation of 1,6- and this compound, after the initial extraction with hot nitrobenzene to remove the more soluble 1,6-isomer, the remaining solid, enriched in the 1,7-isomer, is washed with fresh solvent to remove any adhering mother liquor. google.com The subsequent controlled cooling of the nitrobenzene extract allows for the selective precipitation of the 1,6-dinitroanthraquinone. google.com It has been noted that stirring during cooling can induce precipitation at slightly higher temperatures. google.com

Fractional Crystallization with Specific Solvents for this compound Isolation

Chromatographic Resolution of Dinitroanthraquinone Isomers

Chromatographic techniques offer high-resolution separation of isomers, although they are generally more expensive and less scalable than crystallization methods for bulk production. High-performance liquid chromatography (HPLC) is a powerful analytical tool for determining the purity of dinitroanthraquinone isomers and can also be used for preparative scale separations.

Research has demonstrated the use of reversed-phase HPLC for the separation of various anthraquinone derivatives. acs.org While the specific application to this compound is not detailed, the principle of separating closely related isomers based on their differential partitioning between a stationary phase (e.g., C18-coated silica) and a mobile phase is well-established. The development of novel stationary phases, such as divinylbenzene-coated nonporous silica (B1680970), has shown promise for achieving extremely short separation times while maintaining high chromatographic resolution for related compounds. acs.org

For analytical purposes, high-speed liquid chromatography is used to assess the composition of dinitroanthraquinone isomer mixtures. google.com This technique is crucial for monitoring the efficiency of purification processes and for quality control of the final product.

Emerging Physical Separation Techniques for Enhanced Purity

While crystallization and chromatography are the dominant separation techniques, research into novel physical separation methods continues. These emerging techniques aim to improve purity, reduce solvent usage, and increase efficiency.

One such technique is the use of hydrocyclones, which separate particles based on their density differences in a liquid medium. This method has been successfully applied to achieve a high purity of 1,8-dinitroanthraquinone from its isomer, 1,5-dinitroanthraquinone. Although this specific example does not involve this compound, the principle could potentially be adapted if there are sufficient density differences between the 1,7-isomer and its contaminants.

The formation of 1,5-dinitroanthraquinone is a key aspect of the chemical synthesis of anthraquinone derivatives, which have a wide range of applications. The separation of 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone can be achieved by heating a dinitroanthraquinone mixture in a specific solvent blend of N-methylpyrrolidone and another organic liquid. This solvent-based approach, which relies on creating a specific chemical environment to enhance solubility differences, represents an area of ongoing research that could yield new methods for the purification of other isomers like this compound.

Chemical Reactivity and Transformation Pathways of 1,7 Dinitroanthraquinone

Reduction Chemistry of Nitro Groups: Synthesis of Amino-Anthraquinone Derivatives

The reduction of the nitro groups on the anthraquinone (B42736) scaffold is a primary pathway for synthesizing valuable amino-anthraquinone derivatives, which are crucial intermediates for dyes and pigments. The conversion of 1,7-dinitroanthraquinone to 1,7-diaminoanthraquinone is a key transformation.

Catalytic hydrogenation is an effective method for this reduction. The process typically involves hydrogenating the dinitro compound in an aqueous medium using a hydrogenation catalyst. googleapis.comgoogle.com When crude mixtures containing dinitroanthraquinones are subjected to hydrogenation, the reduction of the nitro groups occurs first, followed by the reduction of the quinone core to a hydroquinone (B1673460) form. googleapis.com Subsequent oxidation, often with air, is required to regenerate the anthraquinone structure, yielding the final diaminoanthraquinone product. googleapis.com

Commonly used catalysts include palladium supported on carriers like carbon (Pd/C), alumina, or silica (B1680970) gel. google.com The reaction can proceed under various conditions, from atmospheric pressure and room temperature to elevated pressures and temperatures, depending on the desired reaction rate and efficiency. google.com The reduction can also be achieved using chemical reducing agents. For instance, sodium sulfide (B99878) or sodium hydrosulfide (B80085) (NaHS) in an aqueous or alcoholic solution is a well-established method for converting nitroanthraquinones to their corresponding amino derivatives. researchgate.net

Table 1: Selected Reduction Methods for Nitroanthraquinones

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1-Nitroanthraquinone (B1630840) | H₂, Pd/C catalyst, aqueous base | 1-Aminoanthrahydroquinone (oxidized to 1-Aminoanthraquinone) | googleapis.comgoogle.com |

| 1-Nitroanthraquinone | NaHS, water | 1-Aminoanthraquinone | researchgate.net |

Oxidative Transformations of the Anthraquinone Core

The anthraquinone core is already in a high oxidation state. However, it can participate in further redox chemistry. Anthraquinone and its derivatives are known for their redox properties and can be used as catalysts to generate reactive oxygen species (ROS) for oxidation reactions. ccspublishing.org.cn The core itself can be transformed under specific oxidative conditions, although the presence of two deactivating nitro groups in this compound makes such reactions challenging.

Electrochemical methods have been employed to oxidize anthraquinone-type molecules, often involving the conversion of a hydroquinone form back to the quinone. chemrxiv.org This process is central to the application of some anthraquinone derivatives in flow batteries. chemrxiv.orgrsc.org While direct oxidation of the stable aromatic core of this compound is not common, under very harsh oxidative conditions, degradation of the ring system can occur. Photocatalytic systems using anthraquinone-based structures have been shown to be effective in oxidizing other organic substrates, highlighting the role of the anthraquinone core in mediating oxidative processes. ccspublishing.org.cn

Nucleophilic Aromatic Substitution Reactions of Dinitroanthraquinones

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for anthraquinones bearing strong electron-withdrawing groups, such as nitro substituents. colab.wslibretexts.org These groups strongly activate the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orggovtpgcdatia.ac.in

In dinitroanthraquinones, the nitro groups themselves can act as leaving groups and be displaced by nucleophiles. The reaction is particularly favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the intermediate. libretexts.orgmasterorganicchemistry.com In this compound, the nitro groups are in alpha positions (positions 1 and 8 are alpha, while 2, 3, 6, and 7 are beta). The nitro group at the 1-position can be substituted by various nucleophiles. colab.ws For example, dinitroanthraquinone derivatives react with amines under relatively mild conditions to yield amino-substituted products. colab.ws

Table 2: General Principles of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Reference |

|---|---|---|

| Requirement | Aromatic ring must be electron-poor. | masterorganicchemistry.com |

| Activating Groups | Presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃). | iscnagpur.ac.in |

| Mechanism | Two-step process: 1. Nucleophilic addition to form a resonance-stabilized carbanion (Meisenheimer complex). 2. Elimination of the leaving group to restore aromaticity. | libretexts.org |

| Positional Effect | Reaction is fastest when activating groups are ortho or para to the leaving group. | libretexts.orgmasterorganicchemistry.com |

Electrophilic Aromatic Substitution on Nitro-Substituted Anthraquinone Scaffolds

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are generally difficult to perform on the anthraquinone nucleus. colab.ws The two carbonyl groups of the quinone system exert a strong deactivating, electron-withdrawing effect on the entire aromatic scaffold. colab.ws

The presence of two additional, powerful deactivating nitro groups in this compound further diminishes the electron density of the aromatic rings, making them extremely unreactive towards attack by electrophiles. masterorganicchemistry.com Electrophilic aromatic substitution typically requires electron-rich aromatic rings to attack the electrophile in the rate-determining step. numberanalytics.commasterorganicchemistry.com In highly electron-deficient systems like this compound, these reactions are not feasible under standard conditions. Electrophilic substitution on the anthraquinone core can typically only be achieved when the molecule contains strong activating substituents, such as hydroxy or amino groups, which is the opposite case for this compound. colab.ws

Mechanistic Investigations of 1,7 Dinitroanthraquinone Reactions

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The progress and outcome of chemical reactions involving 1,7-dinitroanthraquinone are governed by both kinetic and thermodynamic factors. Kinetics pertains to the rate of reaction, which is determined by the activation energy barrier, while thermodynamics relates to the relative stability of reactants and products, indicated by the change in Gibbs free energy. libretexts.org

In many reactions, a distinction can be made between the kinetic and thermodynamic products. libretexts.org The kinetic product is the one that forms faster, possessing a lower activation energy, whereas the thermodynamic product is the more stable one, representing a lower energy state. libretexts.orgdergipark.org.tr The predominance of one over the other is often influenced by reaction conditions such as temperature. At lower temperatures, the reaction is typically under kinetic control, favoring the faster-forming product. Conversely, at higher temperatures, where reactions can be reversible, the system can reach equilibrium, favoring the formation of the more stable thermodynamic product. libretexts.org

For instance, in the nitration of anthraquinone (B42736) to produce various dinitroanthraquinone isomers, including the 1,7-isomer, the reaction kinetics are a key area of study. acs.org The process is influenced by factors such as temperature and the composition of the nitrating mixture. acs.org Understanding these kinetic parameters is crucial for optimizing the yield of the desired isomer.

Table 1: Factors Influencing Reaction Control

| Factor | Kinetic Control | Thermodynamic Control |

| Primary Determinant | Reaction Rate | Product Stability |

| Activation Energy | Lower | Higher (often) |

| Product Stability | Less Stable (often) | More Stable |

| Reaction Conditions | Typically lower temperatures | Typically higher temperatures, allowing for equilibrium |

| Governing Principle | Rate of formation | Gibbs free energy of the system |

Elucidation of Reaction Intermediates and Transition States

The pathway of a chemical reaction from reactants to products is rarely a single step. It often involves passing through high-energy transition states and forming transient species known as reaction intermediates. solubilityofthings.comyoutube.com A transition state is a fleeting, high-energy configuration of atoms at the peak of the energy barrier that cannot be isolated. youtube.com In contrast, a reaction intermediate is a more stable, albeit transient, molecule that resides in a local energy minimum along the reaction coordinate. solubilityofthings.comlibretexts.org

The identification and characterization of these transient species are fundamental to understanding the reaction mechanism at a molecular level. solubilityofthings.com While transition states are not directly observable due to their extremely short lifespan, their structures and energies can often be modeled using computational chemistry methods. e3s-conferences.org Reaction intermediates, however, can sometimes be detected and characterized using spectroscopic techniques. solubilityofthings.com

Table 2: Comparison of Transition States and Reaction Intermediates

| Feature | Transition State | Reaction Intermediate |

| Definition | A high-energy, transient configuration of atoms at the peak of the energy barrier. youtube.com | A transient molecular entity that is formed from the reactants and reacts further to give the products. libretexts.org |

| Stability | Highly unstable; represents an energy maximum. youtube.com | Resides in a local energy minimum; more stable than a transition state. libretexts.org |

| Isolation | Cannot be isolated. youtube.com | Can sometimes be isolated or detected spectroscopically. solubilityofthings.com |

| Role in Reaction | Represents the point of transformation between reactants, intermediates, or products. solubilityofthings.com | A discrete step along a multi-step reaction pathway. solubilityofthings.com |

Stereochemical and Regiochemical Control in Transformations

Many chemical reactions can potentially yield multiple products, particularly isomers. The control over which isomer is formed preferentially is a critical aspect of synthetic chemistry. This control is categorized into stereochemistry, which deals with the three-dimensional arrangement of atoms, and regiochemistry, which concerns the position of substitution or reaction on a molecule.

In the reactions of this compound and related compounds, achieving regiochemical control is often a significant challenge and a primary research focus. The two nitro groups on the anthraquinone skeleton are powerful electron-withdrawing groups, which deactivate the aromatic rings towards electrophilic substitution and direct incoming substituents to specific positions. For instance, in the bromination of 1,5-dinitroanthraquinone (B1294578), the nitro groups direct the incoming bromine atoms to the less sterically hindered positions.

The synthesis of this compound itself from anthraquinone involves controlling the regioselectivity of the nitration reaction to favor the 1,7-isomer over other dinitroanthraquinone isomers. acs.org This control is typically achieved by careful manipulation of reaction conditions. acs.org

Furthermore, in reactions involving the dinitroanthraquinone core, such as the synthesis of anthracene (B1667546) derivatives, the regioselectivity of subsequent transformations is crucial for obtaining the desired product. For example, the conversion of a dinitroanthraquinone precursor to a dicyanoanthracene derivative requires careful control to avoid the formation of unwanted byproducts through side reactions. acs.org The inherent electronic properties and steric environment of the this compound molecule play a decisive role in dictating the regiochemical outcome of its reactions.

Computational Chemistry and Theoretical Modeling of 1,7 Dinitroanthraquinone

Electronic Structure Calculations and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. numberanalytics.comfiveable.me For 1,7-Dinitroanthraquinone, computational methods such as Density Functional Theory (DFT) are employed to calculate its electronic properties and visualize its molecular orbitals. rsc.orgphyschemres.org

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. physchemres.orgscirp.org The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap generally suggests higher reactivity. biomedres.us

Table 1: Representative Frontier Orbital Data for Nitroaromatic Compounds This table illustrates typical data obtained from electronic structure calculations for related compounds. The specific values for this compound would be determined using similar computational methods.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | DFT/B3LYP | -6.646 | -1.816 | 4.83 |

| Naproxen | DFT | - | - | 4.4665 |

| Iron(III) Porphyrin Complex | DFT/B3LYP/6-311G(d,p) | - | - | 0.9042 |

Data sourced from studies on similar or related molecular structures to demonstrate the type of information generated by these computational methods. physchemres.orgscirp.orgbiomedres.us

Prediction of Spectroscopic Properties and Chemical Shifts

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and UV-Visible absorption spectra. nmrdb.orgnih.gov Simulating these spectra can aid in the structural elucidation of molecules and the interpretation of experimental data. nmrdb.orgresearchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei using DFT. nmrdb.org The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.gov Quantum computer-based algorithms are also being explored to enhance the performance of NMR spectrum simulations by more efficiently diagonalizing the Hamiltonian matrix of the spin system. mestrelab.com

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). scirp.org By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical spectrum can be generated. For this compound, these calculations would reveal the transitions responsible for its color, likely involving π-π* transitions within the anthraquinone (B42736) system, modulated by the nitro groups. Machine learning models, trained on large datasets of computed spectroscopic data, are also emerging as powerful tools for high-throughput prediction of these properties. nih.govarxiv.orgaps.org

Table 2: Example of Predicted Spectroscopic Data This table shows the kind of data generated from TD-DFT calculations for a related aromatic compound, illustrating the prediction of electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Calculated Value | Calculated Value | Calculated Value |

| HOMO-1 -> LUMO | Calculated Value | Calculated Value | Calculated Value |

| HOMO -> LUMO+1 | Calculated Value | Calculated Value | Calculated Value |

This is a representative table structure. Specific values for this compound would be obtained from dedicated TD-DFT calculations. scirp.org

Redox Potential Prediction and Electrochemical Behavior Modeling

The electrochemical properties of this compound, particularly its redox potentials, can be modeled computationally. The redox potential measures the tendency of a molecule to gain or lose electrons. rowansci.com For quinone-based compounds, redox activity is a key characteristic, relevant to applications in areas like dye chemistry and energy storage. osti.gov

Computational workflows for predicting redox potentials typically involve calculating the Gibbs free energy change for the reduction or oxidation reaction. rowansci.comcanterbury.ac.nz This is often done by optimizing the geometry of the molecule in its neutral, reduced, and/or oxidized states and calculating the energy difference. rowansci.com The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions that can be compared with experimental electrochemical measurements. canterbury.ac.nzmdpi.com For dinitroanthraquinones, the two nitro groups and the two carbonyl groups can act as electrochemically active sites, potentially undergoing multi-electron reduction processes. acs.org Modeling these processes provides insight into the compound's behavior in electrochemical systems, such as batteries or sensors. acs.orgrsc.org

Table 3: Computationally Predicted vs. Experimental Redox Potentials for a Model Compound (Phenazine)

| Redox Process | Computed E₁/₂ (V vs Fc/Fc⁺) | Experimental E₁/₂ (V vs Fc/Fc⁺) |

| One-electron reduction | -1.58 | -1.77 |

Data from a benchmark study illustrates the accuracy of computational redox potential prediction. canterbury.ac.nz A similar approach would be applied to this compound.

Reactivity Descriptors and Reaction Pathway Simulations

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. arxiv.org These descriptors help predict the most likely sites for electrophilic or nucleophilic attack on a molecule. For this compound, key reactivity descriptors include the Fukui function, local softness, and electrophilicity index.

Fukui Function (f(r)) : This descriptor identifies the regions in a molecule that are most susceptible to nucleophilic attack (where f⁺(r) is large) or electrophilic attack (where f⁻(r) is large). nih.gov

Local Softness (s(r)) : Related to the Fukui function, this indicates the local reactivity of different atomic sites.

For this compound, the electron-withdrawing nitro groups are expected to make the aromatic rings electron-deficient and thus susceptible to nucleophilic aromatic substitution. Reactivity descriptors can pinpoint the most reactive carbon atoms on the anthraquinone framework.

Furthermore, computational chemistry allows for the simulation of entire reaction pathways, for instance, the reduction of the nitro groups to amino groups. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be mapped. rsc.orgnih.gov This provides detailed mechanistic insights and allows for the calculation of reaction energy barriers (activation energies), which determine the reaction kinetics. rsc.org

Advanced Analytical Characterization of 1,7 Dinitroanthraquinone

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1,7-Dinitroanthraquinone by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative NMR Data for Related Dinitroanthraquinone Derivatives

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1,8-Dinitroanthraquinone (B85473) | DMSO-d₆ | 8.2–8.8 (aromatic protons) | Not specified |

| 1,5-Dihydroxy-4,8-dinitroanthraquinone | DMSO-d₆ | 7.8–8.2 (aromatic protons) | Not specified |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques confirm the presence of the nitro (–NO₂) and carbonyl (C=O) groups.

In related dinitroanthraquinone compounds, characteristic FT-IR peaks are observed for the C=O stretch and the asymmetric and symmetric stretches of the NO₂ group. For example, 1,5-dinitroanthraquinone (B1294578) exhibits peaks for nitro groups in the 1530–1350 cm⁻¹ range and a carbonyl stretch around 1670 cm⁻¹. Similarly, 1,8-Dinitroanthraquinone shows nitro group stretches at approximately 1520 cm⁻¹. These characteristic vibrational frequencies provide clear evidence for the key functional groups within the dinitroanthraquinone scaffold.

Table 2: Characteristic FT-IR Frequencies for Dinitroanthraquinone Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1670 | |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1530 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system. For dinitroanthraquinone isomers, UV-Vis spectroscopy can identify absorption bands associated with the nitro and quinone groups. For instance, 1,5-dinitroanthraquinone in DMSO displays a maximum absorption (λmax) in the range of 400–450 nm. The specific λmax and molar absorptivity for this compound would be influenced by the precise positions of the nitro groups, which affect the electronic structure of the anthraquinone (B42736) system. The electronic spectra of molecules are the result of transitions between different electronic energy levels, often accompanied by vibrational and rotational transitions. ufg.bruobabylon.edu.iq

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for identifying and quantifying impurities. ijpsjournal.comarastirmax.com For this compound, its molecular formula is C₁₄H₆N₂O₆, corresponding to a molecular weight of approximately 298.21 g/mol . nih.govchemsrc.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high accuracy. nih.gov

Impurity profiling using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is crucial for quality control in pharmaceutical and chemical manufacturing. ijpsjournal.comthermofisher.comchimia.chajprd.com These hyphenated techniques allow for the separation of impurities from the main compound, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. chimia.chresearchgate.net For instance, in the synthesis of dinitroanthraquinones, common impurities can include other positional isomers (like 1,5-, 1,6-, and 1,8-dinitroanthraquinone) and under-nitrated species (like 1-nitroanthraquinone). patsnap.comgoogle.com

Chromatographic Techniques for Purity and Isomer Composition Analysis (e.g., HPLC, UPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of this compound and determining the composition of isomeric mixtures. torontech.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

HPLC methods using a C18 column with an acetonitrile/water mobile phase are commonly employed for the analysis of dinitroanthraquinone isomers. UV detection is typically used to quantify the separated components. For example, a patent describing the production of dinitroanthraquinones reports the use of HPLC to determine the relative amounts of 1,5-, 1,8-, 1,6-, and this compound isomers in the product mixture. patsnap.comgoogle.com UPLC, which utilizes smaller particle sizes in the stationary phase, offers faster analysis times and higher resolution compared to traditional HPLC. lcms.czrsc.org A reverse-phase HPLC method for this compound using an acetonitrile, water, and phosphoric acid mobile phase has been described, which can be adapted for UPLC applications by using smaller particle columns. sielc.com

Table 3: Example HPLC Analysis of a Dinitroanthraquinone Mixture

| Compound | Percentage (%) |

|---|---|

| 1,8-Dinitroanthraquinone | 38.51 |

| 1,5-Dinitroanthraquinone | 44.38 |

| 1-Nitroanthraquinone (B1630840) | 2.58 |

| This compound | 5.92 |

| 1,6-Dinitroanthraquinone (B156334) | 6.44 |

Data from a patent describing a dinitration reaction product mixture. patsnap.com

Thermal Analysis for Stability and Phase Behavior Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of this compound. jetir.org DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition temperatures, and other phase transitions. uni-konstanz.de TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.

Studies on related nitroanthraquinones have shown that their thermal stability can vary significantly. For example, DSC studies revealed that 1,8-dinitroanthraquinone is more reactive (lower activation energy for decomposition) than 1,5-dinitroanthraquinone. researchgate.net The thermal behavior of this compound is crucial for understanding its handling and storage requirements, as well as its behavior in high-temperature applications. The thermal decomposition of anthraquinone derivatives can be complex, and understanding these processes is important for safety and process optimization. semanticscholar.orgacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,8-Dinitroanthraquinone |

| 1,5-Dihydroxy-4,8-dinitroanthraquinone |

| 1,5-Dinitroanthraquinone |

| 1,6-Dinitroanthraquinone |

| 1-Nitroanthraquinone |

| Acetonitrile |

| Phosphoric acid |

Research Prospects for Dinitroanthraquinones in Functional Materials and Chemical Systems

Investigation of Dinitroanthraquinones as Precursors for Advanced Chromophores and Pigments

Dinitroanthraquinones, including the 1,7-isomer, are important intermediates in the synthesis of a wide array of dyes and pigments. The reactivity of the nitro groups allows for their conversion into other functional groups, such as amino groups, which are foundational for creating a diverse palette of colors.

The production of many synthetic dyes is derived from 9,10-anthraquinone, with derivatives like 1-nitroanthraquinone (B1630840) and various dinitroanthraquinones serving as crucial precursors. iiab.me For instance, 1,5- and 1,8-dinitroanthraquinones are key intermediates in the manufacturing of disperse dyes, vat dyes, and organic pigments. patsnap.com These dinitroanthraquinones can be transformed into valuable compounds such as 1,5- and 1,8-diaminoanthraquinone. patsnap.com The reduction of the nitro groups in dinitroanthraquinones to amino groups is a common and vital step in the synthesis of various dyes. smolecule.com For example, the reduction of 1,8-dinitroanthraquinone (B85473) is a known pathway to produce 1,8-diaminoanthraquinone.

The specific placement of substituents on the anthraquinone (B42736) core significantly influences the resulting color and properties of the dye. This structure-property relationship is a key area of investigation, as researchers aim to design and synthesize novel chromophores with enhanced stability, vibrancy, and performance characteristics for various applications, including textiles and advanced materials. smolecule.com

Exploration of Dinitroanthraquinones in Organic Electronic Device Architectures

The electron-accepting nature of the anthraquinone core, further enhanced by the presence of electron-withdrawing nitro groups, makes dinitroanthraquinones promising candidates for use in organic electronic devices.

Charge Transport Properties in Dinitroanthraquinone-Based Materials

The arrangement and electronic properties of molecules are critical for efficient charge transport in organic semiconductor materials. uni-konstanz.deuc.pt The planar structure of the anthraquinone core can facilitate π-π stacking interactions, which are important for charge mobility. Research in this area investigates how the specific substitution pattern of dinitroanthraquinones influences their molecular packing and, consequently, their ability to transport charge. While direct studies on 1,7-dinitroanthraquinone are less common, research on related dinitroanthraquinone isomers provides valuable insights into their potential charge transport characteristics. The goal is to develop new organic materials with tailored electronic properties for applications in transistors and other electronic components. nih.govuniversiteitleiden.nl

Photoactive Properties for Light-Harvesting and Photoinitiator Applications

The ability of a molecule to absorb light and convert it into other forms of energy is fundamental to applications in light-harvesting and photoinitiation. nih.govrsc.org Anthraquinone derivatives are known to possess photoactive properties, and the presence of nitro groups can further modify their absorption spectra and photochemical reactivity. smolecule.com Research has explored the potential of dinitroanthraquinone derivatives as photosensitizers, which can generate reactive oxygen species upon light exposure. This property is particularly relevant for applications such as photodynamic therapy. Additionally, some anthraquinone derivatives have been investigated as photoinitiators for polymerization processes, where they absorb light to initiate a chemical reaction. The unique electronic structure of this compound makes it a candidate for further investigation in these areas, with the potential to contribute to the development of more efficient light-driven technologies.

Studies on Dinitroanthraquinones in Electrochemical Energy Storage Systems

The search for new materials for high-capacity and efficient energy storage is a major focus of current research. planetdecarb.comresearchgate.net Organic molecules, such as anthraquinone derivatives, are being explored as potential electrode materials in batteries due to their ability to undergo reversible redox reactions. acs.orgwiley-vch.de

The electrochemical activity of anthraquinones is centered on the carbonyl and, in the case of dinitroanthraquinones, the nitro groups. These groups can undergo multi-electron reduction and oxidation processes, which is a desirable characteristic for high-capacity electrode materials. acs.org For example, 1,5-dinitroanthraquinone (B1294578) has been investigated as a high-energy-density organic electrode material where both the nitro and carbonyl groups participate in multi-electron redox reactions. acs.org This dual-reaction mechanism can lead to a significant increase in the specific capacity of the electrode. acs.org While specific studies on this compound in this context are not widely reported, the fundamental electrochemical properties of the dinitroanthraquinone scaffold suggest its potential for similar applications in next-generation batteries and other electrochemical energy storage devices. mdpi.com

Coordination Chemistry of Dinitroanthraquinones with Metal Centers

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. uni-siegen.defiveable.me The oxygen atoms of the carbonyl groups and the nitro groups in dinitroanthraquinones can act as potential coordination sites for metal ions. smolecule.com The formation of metal complexes can significantly alter the electronic, optical, and catalytic properties of the organic ligand.

The study of how dinitroanthraquinones interact with different metal centers is an emerging area of research. core.ac.uk The geometry and stability of the resulting coordination complexes are influenced by the nature of the metal ion and the specific isomer of the dinitroanthraquinone. orientjchem.org These metal complexes could find applications in catalysis, sensing, and the development of new functional materials with tailored magnetic or electronic properties. chemrxiv.org The ability of dinitroanthraquinones to chelate metal ions has been noted as an area of research interest. smolecule.com Further exploration into the coordination chemistry of this compound could unveil novel complexes with unique structures and functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。